molecular formula C11H8FNO2 B1446294 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid CAS No. 250213-76-4

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1446294
M. Wt: 205.18 g/mol
InChI Key: XXCHUYBQDIUUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C11H13FO2 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules .

Scientific Research Applications

  • Cancer Research

    • A derivative of 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid showed effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
  • Antimicrobial and Antifungal Agents

    • Novel derivatives of pyrrole, such as 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid, have been synthesized and shown to possess significant antimicrobial activities (Hublikar et al., 2019).
    • Another study synthesized new pyrrole derivatives, including those with fluorophenyl groups, that exhibited high anti-staphylococcus activity and antifungal effects (Biointerface Research in Applied Chemistry, 2020).
  • Molecular Docking and Drug Design

    • N-substituted pyrrole derivatives, including those with a 4-fluorophenyl group, have been used in docking studies for the prediction of anti-HIV-1 activity, highlighting their potential in drug design (Patel et al., 2012).
  • Material Science and Electrochemistry

    • A study explored the electrochromic properties of a soluble conducting polymer derived from 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, indicating potential applications in electrochromic devices (Arslan et al., 2007).
  • Corrosion Inhibition

    • Compounds like 5-(phenylthio)-3H-pyrrole-4-carbonitriles, which can be related to 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, demonstrating the compound's potential in industrial applications (Verma et al., 2015).

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)10-5-8(6-13-10)11(14)15/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCHUYBQDIUUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Shouksmith - 2015 - theses.ncl.ac.uk
The SKP1-Cullin1-F-box (SCF) E3 ligases promote the ubiquitination and proteasomemediated degradation of regulatory proteins. Subunits of the SCF complex have shown oncogenic …
Number of citations: 2 theses.ncl.ac.uk

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